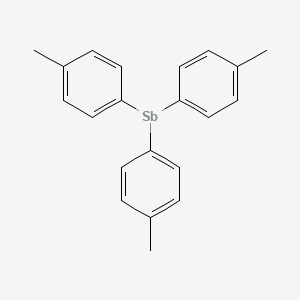

Tris(p-tolyl)stibine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

5395-43-7 |

|---|---|

Molecular Formula |

C21H21S |

Molecular Weight |

395.2 g/mol |

IUPAC Name |

tris(4-methylphenyl)stibane |

InChI |

InChI=1S/3C7H7.Sb/c3*1-7-5-3-2-4-6-7;/h3*3-6H,1H3; |

InChI Key |

ABFAUGNOBBCFOA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)[Sb](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |

Canonical SMILES |

CC1=CC=C(C=C1)[Sb](C2=CC=C(C=C2)C)C3=CC=C(C=C3)C |

Other CAS No. |

5395-43-7 |

Origin of Product |

United States |

Foundational & Exploratory

Tris(p-tolyl)stibine synthesis from Grignard reagent

An In-Depth Technical Guide on the Synthesis of Tris(p-tolyl)stibine via Grignard Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, an organoantimony compound of interest in various fields of chemical research. The document details a robust and efficient synthesis method utilizing a Grignard reagent, presenting a full experimental protocol. Furthermore, it summarizes the key physicochemical properties of the compound. Recognizing the growing interest in organometallic compounds in medicinal chemistry, this guide also touches upon the potential biological activities of related organoantimony compounds, which have shown promise as antimicrobial and anticancer agents. Visual aids in the form of diagrams for the synthesis pathway, a general experimental workflow, and a plausible biological signaling pathway are included to enhance understanding.

Introduction

Organoantimony compounds, particularly triarylstibines like this compound, are valuable reagents and building blocks in organic and organometallic chemistry. Their utility spans from ligands in catalysis to precursors for more complex antimony-containing molecules. The synthesis of these compounds is a cornerstone of organoantimony chemistry, with the Grignard reaction being one of the most effective and widely used methods.

For professionals in drug development, the broader class of organoantimony compounds has garnered attention for its significant biological activities. Various organoantimony compounds have been reported to exhibit promising in-vitro antitumor activity against cell lines such as the human breast adenocarcinoma cell line (MCF-7) and the mammary cancer cell line (EVSA-7).[1] Additionally, their potential as antimicrobial agents has been demonstrated against pathogenic bacteria and fungi.[1] The mechanism of action for some of these compounds is thought to involve the disruption of cellular membranes and the induction of apoptosis, making them an intriguing area for further investigation in the development of novel therapeutics.

This guide focuses on the practical synthesis of this compound, providing researchers with the detailed knowledge required to produce this compound efficiently and safely in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of a p-tolyl Grignard reagent with antimony trichloride. This method, analogous to the synthesis of triphenylstibine, provides a good yield of the desired product.[2]

Reaction Pathway

The overall reaction can be summarized as follows:

-

Formation of the Grignard Reagent: p-Bromotoluene reacts with magnesium metal in dry ether to form p-tolylmagnesium bromide.

-

Reaction with Antimony Trichloride: The Grignard reagent is then reacted with antimony trichloride. An excess of the Grignard reagent is used to ensure the complete substitution of the chlorine atoms on the antimony.[2]

-

Hydrolysis: The reaction mixture is hydrolyzed to quench the excess Grignard reagent and precipitate magnesium salts.

A diagram of the reaction pathway is provided below.

Data Presentation

The following table summarizes the key quantitative data for this compound and a closely related analogue, tris(4-methoxyphenyl)stibine, for comparative purposes.

| Property | This compound | Tris(4-methoxyphenyl)stibine (Analogue) |

| Molecular Formula | C₂₁H₂₁Sb | C₂₁H₂₁O₃Sb |

| Molecular Weight | 395.15 g/mol | 443.13 g/mol |

| Appearance | White solid | White solid |

| Melting Point | 125-126 °C[2] | 83 °C (356 K)[3][4] |

| Yield (Crude) | 77-80%[2] | 29% (unoptimized)[3][4] |

| ¹H NMR (ppm) | Not available, expected ~2.3 (s, 9H, CH₃), 7.1-7.4 (m, 12H, Ar-H) | 3.79 (s, 9H), 6.89 (d, 6H), 7.34 (d, 6H)[3][4] |

| ¹³C NMR (ppm) | Not available | 55.6, 115.1, 129.6, 137.7, 160.6[3][4] |

| IR (cm⁻¹) | Not available | 3008, 2962, 2922, 2834, 1580, 1487, 1235, 816, 584, 518[3][4] |

Experimental Protocols

The following protocol is adapted from a procedure for the analogous triphenylstibine and is specified for the synthesis of this compound.[2]

Materials and Equipment

-

p-Bromotoluene (282 g, 1.65 moles)

-

Magnesium turnings

-

Antimony trichloride (freshly distilled)

-

Dry diethyl ether

-

Ice

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Stirring apparatus

-

Büchner funnel and filter flask

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Preparation of the Grignard Reagent: In a suitably sized round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small amount of dry diethyl ether to cover the magnesium. A solution of 282 g (1.65 moles) of p-bromotoluene in dry diethyl ether is then added dropwise to the magnesium suspension. The reaction should be initiated (a small crystal of iodine can be used if necessary) and then maintained at a gentle reflux by controlling the rate of addition. After all the p-bromotoluene solution has been added, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Antimony Trichloride: A solution of antimony trichloride (0.5 moles, based on the stoichiometry for triphenylstibine) in dry diethyl ether is added slowly through the dropping funnel to the freshly prepared Grignard reagent. The reaction can be brisk, and external cooling may be necessary to control the rate. Once the addition is complete, the reaction mixture is heated on a steam bath for one hour.[2]

-

Hydrolysis and Work-up: The reaction mixture is cooled and then poured slowly with vigorous stirring into a large beaker containing ice and water. It is crucial to avoid the use of acids during hydrolysis, as this can lead to the decomposition of the stibine product.[2] The resulting mixture is filtered through a Büchner funnel.

-

Extraction and Isolation: The solid residue on the filter is extracted multiple times with portions of ether. The ether layers from the filtrate are separated from the aqueous layer, and the aqueous layer is also extracted with ether. All the ether extracts are combined.

-

Purification: The combined ether solution is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the ether is removed by evaporation on a steam bath. The crude this compound is obtained as a solid.

-

Recrystallization: The crude product can be purified by recrystallization from methyl alcohol or ether to yield pure this compound.[2] The reported yield of the crude product is 150–157 g (77–80% of the theoretical amount).[2]

Characterization

The purified product should be characterized by determining its melting point and using spectroscopic techniques such as NMR and IR to confirm its structure.

Experimental Workflow and Signaling Pathway Diagrams

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, purification, and characterization of this compound.

Plausible Biological Signaling Pathway: Induction of Apoptosis

While the specific signaling pathways for this compound are not extensively documented, many organometallic compounds are known to induce apoptosis (programmed cell death) in cancer cells. A plausible mechanism is the induction of the intrinsic (mitochondrial) apoptosis pathway. The diagram below illustrates this general pathway, which may be relevant for organoantimony compounds.

Conclusion

The synthesis of this compound via the Grignard reagent is a reliable and high-yielding method suitable for laboratory-scale production. This guide provides a detailed protocol and workflow to aid researchers in this endeavor. The potential biological activities of organoantimony compounds, including their anticancer and antimicrobial properties, highlight the importance of further research into this class of molecules. The information and diagrams presented herein serve as a valuable resource for chemists, biologists, and drug development professionals interested in the synthesis and potential applications of this compound and related compounds.

References

An In-depth Technical Guide to Tris(p-tolyl)stibine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tris(p-tolyl)stibine, a triarylstibine compound with applications in organic synthesis and potential relevance in medicinal chemistry. This document details its chemical and physical properties, a detailed synthesis protocol, and a representative reaction, offering valuable information for researchers in chemistry and drug development.

Core Properties of this compound

This compound, also known as tris(4-methylphenyl)stibane, is an organoantimony compound. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 5395-43-7 | [1] |

| Molecular Formula | C₂₁H₂₁Sb | [1] |

| Molecular Weight | 395.15 g/mol | [1] |

| Melting Point | 125-126 °C | [2] |

| IUPAC Name | tris(4-methylphenyl)stibane | |

| Synonyms | Tris(4-methylphenyl)stibine, Tri-p-tolylstibine, Tri-p-tolylantimony |

Synthesis of this compound

A common and effective method for the preparation of this compound involves the reaction of a Grignard reagent with antimony trichloride.[2]

Experimental Protocol

Materials:

-

p-Bromotoluene (1.65 moles)

-

Magnesium turnings (1.65 atoms)

-

Dry ether

-

Antimony trichloride (0.5 mole), freshly distilled

-

Ice

-

Dilute hydrochloric acid (for workup, use with caution)

-

Methyl alcohol or ether (for recrystallization)

Procedure:

-

In a 2-liter round-bottomed, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a separatory funnel, place the magnesium turnings.

-

Cover the magnesium with dry ether.

-

Slowly add a solution of p-bromotoluene in dry ether to the flask to initiate the Grignard reaction. Maintain a gentle reflux by controlling the rate of addition.

-

Once the Grignard reagent formation is complete, slowly add a solution of freshly distilled antimony trichloride in dry ether through the separatory funnel. The reaction may be brisk. Gentle warming might be necessary if the antimony trichloride is not freshly prepared.

-

After the addition is complete, heat the mixture on a steam bath for one hour.

-

Cool the reaction mixture in an ice bath and then hydrolyze by the slow addition of ice, followed by a very dilute solution of hydrochloric acid. Use acid cautiously as it can promote decomposition of the product.

-

Separate the ether layer. Extract the aqueous layer with two portions of ether.

-

Combine the ether extracts and evaporate the solvent on a steam bath. A yellow semi-solid will remain, which crystallizes upon cooling.

-

The crude this compound can be purified by recrystallization from methyl alcohol or ether.

-

The typical yield of the crude product is 77-80% of the theoretical amount.[2]

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity: Oxidation

This compound can be readily oxidized to form the corresponding pentavalent antimony compound, Tri(p-tolyl)antimony dibromide. This is a characteristic reaction of triarylstibines.

Experimental Protocol for Oxidation

Materials:

-

This compound

-

Copper(II) bromide (CuBr₂)

-

Acetone

Procedure:

-

Dissolve this compound in acetone.

-

Add a solution of copper(II) bromide in acetone to the stibine solution.

-

The reaction proceeds to oxidize the antimony(III) to antimony(V), yielding Tri(p-tolyl)antimony dibromide.

-

The product can be isolated and purified by standard methods.

Reaction Pathway

Caption: Reaction pathway for the oxidation of this compound.

Spectral Data

Applications in Research and Drug Development

Triarylstibines and their derivatives have been investigated for their potential biological activities. While specific drug development pathways involving this compound are not extensively documented, related organoantimony compounds have been explored for their therapeutic potential. For instance, complexes of antimony have shown promise as antibacterial and antitumor agents. The tolyl groups in this compound can be functionalized, opening possibilities for its use as a scaffold in the synthesis of more complex molecules with potential biological activity. Further research is needed to fully elucidate the potential of this compound and its derivatives in medicinal chemistry.

References

An In-depth Technical Guide to Tris(p-tolyl)stibine for Researchers and Drug Development Professionals

Introduction: Tris(p-tolyl)stibine, an organoantimony compound, holds interest for various applications in chemical synthesis and potentially in the development of therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and a summary of the biological activities of related compounds to inform researchers and professionals in drug development.

Core Properties of this compound

The fundamental chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₂₁Sb |

| Molecular Weight | 395.2 g/mol |

| Synonyms | Tris(4-methylphenyl)stibine, Tri-p-tolylstibine, Tri-p-tolylantimony |

| CAS Number | 5395-43-7 |

Synthesis of this compound

A common and effective method for the preparation of this compound involves the reaction of a Grignard reagent, formed from p-bromotoluene and magnesium, with antimony trichloride.[1] The following protocol is adapted from a well-established procedure for analogous triarylstibines.

Experimental Protocol:

Materials:

-

p-Bromotoluene (282 g, 1.65 moles)

-

Magnesium turnings (40 g, 1.65 atoms)

-

Antimony trichloride (114 g, 0.5 mole), freshly distilled

-

Dry diethyl ether

-

Methyl alcohol or ether for recrystallization

Procedure:

-

Grignard Reagent Formation: In a 2-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place the magnesium turnings. Cover the magnesium with 200 cc of dry ether. A solution of p-bromotoluene in 800 cc of dry ether is added portion-wise to initiate the reaction. Once the reaction starts, an additional 200 cc of dry ether is added, and the remainder of the p-bromotoluene solution is added at a rate that maintains a gentle reflux. This step typically takes about two hours.

-

Reaction with Antimony Trichloride: After the addition of p-bromotoluene is complete, a solution of freshly distilled antimony trichloride in 300 cc of dry ether is added slowly through the dropping funnel. The reaction should proceed smoothly. If not, gentle warming may be necessary to initiate it. The addition of the antimony trichloride solution usually takes one to two hours. Following the addition, the reaction mixture is heated on a steam bath for an additional hour.

-

Hydrolysis and Extraction: After cooling, the reaction mixture is carefully poured into 1 liter of ice and water with stirring. The hydrolysis mixture is then filtered through a Büchner funnel. The solid residue on the filter is extracted three times with 100-cc portions of ether. The aqueous layer from the filtrate is separated and extracted twice with 200-cc portions of ether.

-

Isolation and Purification: The combined ether extracts are evaporated on a steam bath. The crude this compound is obtained as a solid upon cooling. The crude product can be purified by recrystallization from methyl alcohol or ether to yield the final product.[1] The reported yield for this method is approximately 77-80% of the theoretical amount.[1]

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Relevance for Drug Development

While specific signaling pathways involving this compound are not extensively documented, the broader class of organoantimony compounds has demonstrated biological activity that warrants consideration by drug development professionals.

Mechanism of Action of Antimony: The precise mechanism of action for antimony compounds is not fully elucidated. However, it is suggested that antimony may exert its effects by interacting with sulfhydryl groups present in various enzymes that are crucial for tissue respiration.[2] This interaction can disrupt essential cellular processes.

Antitumor and Antibacterial Potential: Several organoantimony(III) compounds have been synthesized and evaluated for their biological activities. Studies have shown that some of these compounds exhibit significant in-vitro antitumor activity against human breast adenocarcinoma (MCF-7) and mammary cancer (EVSA-7) cell lines.[3] Furthermore, notable antibacterial activity has been observed against pathogenic bacteria such as Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae.[3] Antifungal properties against strains like Aspergillus flavus and Aspergillus niger have also been reported for some organoantimony compounds.[3]

The demonstrated bioactivity of related organoantimony compounds suggests that this compound could serve as a scaffold or starting material for the synthesis of novel therapeutic agents with potential applications in oncology and infectious diseases. Further research into the specific biological effects and mechanisms of action of this compound and its derivatives is a promising area for drug discovery and development.

References

An In-depth Technical Guide to Tris(p-tolyl)stibine: Safety, Handling, and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and experimental procedures associated with Tris(p-tolyl)stibine. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this organoantimony compound safely and effectively in a laboratory setting.

Chemical and Physical Properties

This compound, an organoantimony compound, possesses distinct physical and chemical characteristics that necessitate careful handling. A summary of its key properties is presented below.

| Property | Value | Reference |

| Synonyms | Tri-p-tolylstibine, Tris(4-methylphenyl)stibine | [1] |

| CAS Number | 5395-43-7 | [1] |

| Molecular Formula | C21H21Sb | [1][2] |

| Molecular Weight | 395.15 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 127.5°C | [4] |

| Boiling Point | Not available | [5] |

| Solubility | Not available | [5] |

| Purity | Typically available at 95% or higher | [5][6] |

Safety and Hazard Information

This compound is a hazardous chemical and should be handled with extreme caution. The following table summarizes the key hazard classifications and precautionary statements.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | GHS07 | Warning | H335: May cause respiratory irritation |

Data sourced from analogous compounds due to lack of specific GHS classification for this compound.

Toxicological Data:

Hazardous Decomposition Products:

Upon combustion, this compound may produce carbon oxides and antimony oxides.[5]

Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to ensure safety when working with this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

| PPE Category | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |

| Skin and Body Protection | A lab coat should be worn. For larger quantities or in case of potential splashing, additional protective clothing may be necessary. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter is recommended. |

Handling Workflow Diagram

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

Data sourced from the AK Scientific, Inc. Safety Data Sheet.

Accidental Release Measures

In the case of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent further dust dispersion.

-

Cleanup: Wearing appropriate PPE, carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.

-

Decontamination: Clean the spill area thoroughly.

Experimental Protocol: Synthesis of this compound

The following is a detailed methodology for the synthesis of this compound, adapted from a procedure for the analogous triphenylstibine as described in Organic Syntheses.[8]

Materials and Reagents

-

Magnesium turnings

-

Dry ether

-

p-Bromotoluene

-

Antimony trichloride (SbCl3), freshly distilled

-

Ice

Equipment

-

2-L three-necked round-bottom flask

-

Mercury-sealed mechanical stirrer

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Büchner funnel

Synthesis Workflow Diagram

Caption: The experimental workflow for the synthesis of this compound.

Procedure

-

Grignard Reagent Preparation: In a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place magnesium turnings (1.65 gram-atoms). Cover the magnesium with dry ether (200 mL).

-

Add a small portion of a solution of p-bromotoluene (1.65 moles) in dry ether (800 mL) to initiate the reaction. Once the reaction begins, add an additional 200 mL of dry ether.

-

Add the remaining p-bromotoluene solution at a rate that maintains a gentle reflux (approximately 2 hours).

-

Reaction with Antimony Trichloride: Once the Grignard reagent has formed, slowly add a solution of freshly distilled antimony trichloride (0.5 moles) in dry ether (300 mL) through the separatory funnel. The reaction should proceed smoothly. Gentle warming may be required if the antimony trichloride is not freshly prepared.

-

After the addition is complete (1-2 hours), heat the mixture on a steam bath for an additional hour.

-

Work-up: Cool the reaction mixture and pour it slowly with stirring into 1 L of ice and water.

-

Filter the mixture through a Büchner funnel. Extract the residue on the filter paper with three 100-mL portions of ether.

-

Separate the aqueous layer and extract it twice with 200-mL portions of ether.

-

Combine all the ether extracts and evaporate the ether on a steam bath.

-

The resulting crude product can be purified by recrystallization.

Signaling Pathways and Biological Activity

Currently, there is a lack of publicly available scientific literature detailing the specific interactions of this compound with biological signaling pathways. While the neurotoxic effects of some organophosphorus compounds, which are structurally analogous, have been studied in relation to apoptosis and endoplasmic reticulum stress[9], similar studies on this compound have not been identified. Researchers investigating the biological activity of this compound should consider a broad range of toxicological assays to elucidate its mechanism of action.

Conclusion

This compound is a valuable research chemical that requires stringent safety protocols due to its presumed toxicity as an organoantimony compound. This guide provides the essential information for its safe handling, including personal protective equipment, first aid measures, and a detailed synthesis protocol. Researchers are strongly advised to consult the Safety Data Sheet provided by their supplier and to conduct a thorough risk assessment before commencing any experimental work. Further research is needed to fully characterize the toxicological profile and biological activity of this compound.

References

- 1. Tris(4-methylphenyl)stibine | C21H21Sb | CID 79371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C21H21Sb) [pubchemlite.lcsb.uni.lu]

- 3. CAS NO:5395-43-7; tri-p-tolyl-stibin [chemdict.com]

- 4. TRIS(P-TOLYL)ANTIMONY price,buy TRIS(P-TOLYL)ANTIMONY - chemicalbook [m.chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. tris(p-tolyl)antimony-Molbase [molbase.com]

- 7. gov.uk [gov.uk]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Tris (1,3-dichloro-2-propyl) phosphate-induced apoptotic signaling pathways in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of Tris(p-tolyl)stibine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tris(p-tolyl)stibine in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the physical and chemical properties of this compound, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. Due to a lack of extensive quantitative solubility data in publicly accessible literature, this guide focuses on providing a strong theoretical framework and practical methodologies for researchers to determine solubility parameters in their own laboratory settings.

Introduction to this compound

This compound, also known as tris(4-methylphenyl)stibine or tri-p-tolylantimony, is an organoantimony compound with the chemical formula C21H21Sb.[1][2] As an organometallic compound, its properties are dictated by the nature of the metal-carbon bond.[3] Organometallic compounds are a cornerstone in modern chemistry, finding applications in organic synthesis and catalysis.[3] The physical state of this compound is a solid, and like many other triaryl phosphines and stibines, it is generally expected to be soluble in common organic solvents and insoluble in water.

Qualitative Solubility of this compound

Quantitative Solubility Data

A thorough search of chemical databases and scientific literature did not yield specific quantitative solubility data for this compound in common organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

| Solvent | Chemical Formula | Polarity | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Notes |

| Toluene | C7H8 | Nonpolar | ||||

| Tetrahydrofuran (THF) | C4H8O | Polar aprotic | ||||

| Dichloromethane (DCM) | CH2Cl2 | Polar aprotic | ||||

| Hexane | C6H14 | Nonpolar | ||||

| Acetone | C3H6O | Polar aprotic | ||||

| Ethanol | C2H5OH | Polar protic | ||||

| Water | H2O | Polar protic |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the gravimetric analysis of a saturated solution.

4.1. Materials and Equipment

-

This compound

-

Selected organic solvents (e.g., toluene, THF, DCM, hexane, acetone, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Volumetric flasks

-

Pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Evaporating dish or pre-weighed vials

-

Oven or vacuum oven

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen solvent (e.g., 5 mL). An excess is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker and agitate for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to stand undisturbed at the constant temperature to let the excess solid settle.

-

Carefully draw a known volume of the supernatant (e.g., 1 mL) using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any suspended solid particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a suitable temperature can be used.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

-

Determine the solubility in g/100 mL using the following formula: Solubility ( g/100 mL) = (mass of solute in g / volume of solvent in mL) * 100

-

Calculate the molar solubility (mol/L) using the molecular weight of this compound (395.2 g/mol ).[1]

-

4.3. Safety Precautions

-

Handle this compound and all organic solvents in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent before use.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility as described in the protocol above.

Caption: A flowchart of the key steps for determining the solubility of a solid compound.

Applications in Research and Drug Development

Understanding the solubility of organometallic compounds like this compound is crucial for their application in various fields. In organic synthesis, these compounds often serve as ligands or catalysts in cross-coupling reactions. For such applications, knowledge of their solubility in different reaction media is essential for optimizing reaction conditions and product yields. In the context of drug development, while organoantimony compounds themselves are less common as active pharmaceutical ingredients, their derivatives and complexes may be investigated for their biological activity. Solubility is a key determinant of bioavailability and formulation feasibility for any potential therapeutic agent.

Conclusion

This technical guide has provided an overview of the solubility of this compound. While quantitative data is sparse in the public domain, this document offers a robust framework for researchers to determine these parameters experimentally. The provided protocol and workflow diagram serve as practical tools for scientists working with this and similar organometallic compounds. Accurate solubility data is fundamental to the successful application of this compound in both synthetic chemistry and potentially in the early stages of drug discovery.

References

In-Depth Technical Guide on the 1H and 13C NMR Spectral Data of Tris(p-tolyl)stibine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Tris(p-tolyl)stibine. Due to the limited availability of a complete, experimentally verified dataset in a single source, this document compiles and predicts spectral data based on closely related compounds and established principles of NMR spectroscopy for organoantimony compounds.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of dichloro(p-tolyl)stibine and the analogous compound, Tris(p-tolyl)phosphine, given that phosphorus and antimony are in the same group, leading to similar electronic effects on the aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ortho-H | ~7.4 - 7.6 | Doublet | ~8.0 |

| meta-H | ~7.1 - 7.3 | Doublet | ~8.0 |

| CH₃ | ~2.3 - 2.4 | Singlet | N/A |

Note: The chemical shifts for the aromatic protons are based on data for related tolyl-antimony compounds. The ortho-protons are expected to be downfield due to the electron-withdrawing nature of the antimony atom.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| ipso-C | ~148 - 150 |

| C-Me | ~141 - 143 |

| ortho-CH | ~132 - 134 |

| meta-CH | ~129 - 131 |

| CH₃ | ~21 - 22 |

Note: The predicted values are based on the reported data for dichloro(p-tolyl)stibine.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the general procedure for acquiring its NMR spectra.

Synthesis of this compound

A common method for the synthesis of triorganostibines is the reaction of a Grignard reagent with antimony trichloride.

Materials:

-

p-Bromotoluene

-

Magnesium turnings (pre-dried)

-

Dry tetrahydrofuran (THF)

-

Antimony(III) chloride (SbCl₃)

-

Diethyl ether

-

Standard glassware for Grignard reaction under inert atmosphere

Procedure:

-

A solution of p-bromotoluene in dry THF is slowly added to pre-dried magnesium turnings to initiate the Grignard reaction.

-

After the Grignard reagent, p-tolylmagnesium bromide, has formed, the solution is cooled.

-

A solution of antimony(III) chloride in diethyl ether is then added dropwise to the Grignard reagent.

-

The reaction mixture is stirred and allowed to warm to room temperature.

-

The reaction is quenched, and the product is extracted with an organic solvent.

-

The organic layer is dried, and the solvent is removed under reduced pressure to yield crude this compound, which can be further purified by recrystallization.

NMR Spectroscopy

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of organoantimony compounds.

Instrumentation:

-

NMR spectrometer (e.g., Bruker Avance or JEOL) operating at a suitable frequency for ¹H (e.g., 400 or 500 MHz) and ¹³C (e.g., 100 or 125 MHz).

Sample Preparation:

-

Dissolve a small amount of purified this compound in a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR: Acquire the spectrum with broadband proton decoupling to simplify the spectrum to singlets for each unique carbon. A DEPTQ pulse sequence can be used to differentiate between CH, CH₂, CH₃, and quaternary carbons.

Visualizations

The following diagrams illustrate the synthesis workflow and the logical relationship of the atoms in the this compound molecule for NMR analysis.

Caption: Synthesis workflow for this compound.

Caption: Connectivity for NMR assignment of this compound.

Theoretical and Computational Insights into Tris(p-tolyl)stibine: A DFT-Focused Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tris(p-tolyl)stibine, with the chemical formula Sb(C₆H₄CH₃)₃, belongs to the family of organoantimony compounds. These compounds have garnered significant interest due to their diverse applications, including their use as catalysts, in materials science, and for their potential biological activities. The para-tolyl substituents can influence the steric and electronic properties of the central antimony atom, thereby modulating the compound's reactivity and interaction with biological targets.

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, enabling the accurate prediction of molecular structures, vibrational frequencies, electronic properties, and NMR spectra. For a molecule like this compound, DFT calculations can provide invaluable insights into its conformational landscape, bond characteristics, and spectroscopic signatures, which can be challenging to probe experimentally. This guide outlines the theoretical foundation and practical workflow for conducting DFT studies on this compound.

Molecular Structure and Properties

While a definitive crystal structure for this compound is not available in the reviewed literature, the structure of its isomer, tri(o-tolyl)stibine, has been determined by X-ray crystallography[1]. This data, along with information on derivatives like Tri(p-tolyl)antimony Dibromide, provides a reasonable starting point for building a computational model of this compound.

A typical DFT workflow to determine the optimized geometry of this compound would involve the following steps:

Caption: A generalized workflow for DFT calculations on this compound.

Predicted Geometric Parameters

Based on DFT calculations of similar organoantimony compounds, the following table presents expected ranges for key geometric parameters of this compound. For comparison, experimental data for the related compound tri(o-tolyl)stibine is included[1].

| Parameter | Expected Value for this compound (DFT) | Experimental Value for Tri(o-tolyl)stibine[1] |

| Bond Lengths (Å) | ||

| Sb-C | 2.15 - 2.18 | 2.164 (average) |

| C-C (aromatic) | 1.39 - 1.41 | Not reported |

| C-C (methyl) | 1.50 - 1.52 | Not reported |

| C-H (aromatic) | 1.08 - 1.10 | Not reported |

| C-H (methyl) | 1.09 - 1.11 | Not reported |

| Bond Angles (°) | ||

| C-Sb-C | 96.0 - 98.0 | 97.4 (average) |

| Sb-C-C | 119.0 - 121.0 | Not reported |

| C-C-C (aromatic) | 119.0 - 121.0 | Not reported |

| Dihedral Angles (°) | ||

| C-Sb-C-C | 40.0 - 50.0 | Not reported |

Spectroscopic Properties: A Theoretical Perspective

DFT calculations are instrumental in predicting and interpreting various types of molecular spectra.

Vibrational Spectroscopy (IR and Raman)

Theoretical vibrational frequency calculations can aid in the assignment of experimental IR and Raman spectra. The calculated frequencies are typically scaled to account for anharmonicity and basis set limitations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹, Scaled) |

| Sb-C Stretching | 450 - 500 |

| Aromatic C-H Stretching | 3000 - 3100 |

| Methyl C-H Stretching | 2850 - 2980 |

| Aromatic C-C Ring Stretching | 1400 - 1600 |

| C-H Bending (in-plane) | 1000 - 1300 |

| C-H Bending (out-of-plane) | 700 - 900 |

NMR Spectroscopy

The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict NMR chemical shifts.

| Nucleus | Expected Chemical Shift Range (ppm) |

| ¹H (Aromatic) | 7.0 - 7.5 |

| ¹H (Methyl) | 2.3 - 2.5 |

| ¹³C (Aromatic, C-Sb) | 138 - 142 |

| ¹³C (Aromatic) | 128 - 135 |

| ¹³C (Methyl) | 20 - 23 |

Experimental Protocols

To validate the theoretical predictions, experimental data is crucial. The following are standard protocols for the synthesis and characterization of triaryl stibines.

Synthesis of this compound

A common method for the synthesis of triaryl stibines is the Grignard reaction.

Caption: A typical synthetic workflow for this compound.

Spectroscopic Characterization

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as CDCl₃.

-

FT-IR Spectroscopy: The infrared spectrum would be obtained using a Fourier-transform infrared spectrometer, typically with the sample prepared as a KBr pellet.

-

UV-Vis Spectroscopy: The electronic absorption spectrum would be recorded using a UV-Vis spectrophotometer in a suitable solvent (e.g., ethanol or acetonitrile).

-

Mass Spectrometry: The molecular weight and fragmentation pattern would be determined using a mass spectrometer, for example, with electrospray ionization (ESI).

DFT Calculation Methodology

For researchers wishing to perform their own DFT calculations on this compound, the following provides a detailed protocol.

Software

A widely used software package for DFT calculations is Gaussian. For visualization and analysis of the results, GaussView or other molecular modeling software can be used.

Computational Details

-

Functional and Basis Set: A common and effective choice for geometry optimization and frequency calculations of organometallic compounds is the B3LYP functional with a 6-311G(d,p) basis set for the non-metal atoms and a larger basis set with an effective core potential (e.g., LANL2DZ) for the antimony atom.

-

Geometry Optimization: The initial structure of this compound should be optimized without any symmetry constraints. The convergence criteria should be set to tight or very tight to ensure a true energy minimum is found.

-

Frequency Analysis: A vibrational frequency calculation should be performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies can then be used to predict the IR spectrum.

-

NMR Chemical Shift Calculation: The GIAO method should be employed on the optimized geometry to calculate the isotropic shielding values. These values are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane).

Conclusion and Future Directions

This guide has outlined a comprehensive theoretical and computational framework for the study of this compound. While direct experimental and computational data for this specific molecule is sparse in the public domain, the methodologies and comparative data presented here provide a solid foundation for future research.

Future work should focus on performing the DFT calculations as outlined to obtain the precise geometric, spectroscopic, and electronic properties of this compound. The predicted data should then be validated through the synthesis and experimental characterization of the compound. Such a combined theoretical and experimental approach will provide a deeper understanding of the fundamental properties of this compound and pave the way for its exploration in various applications, from catalysis to medicinal chemistry. The interaction of this compound with biological macromolecules could also be investigated using molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, offering insights into its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Electronic and Steric Properties of Triarylstibines

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electronic and steric properties of triarylstibines, compounds of increasing interest in catalysis and medicinal chemistry. Understanding these fundamental properties is crucial for the rational design of new catalysts, ligands, and therapeutic agents. This document details the key parameters used to quantify these effects, outlines experimental and computational methodologies for their determination, and explores their influence on reactivity and biological activity.

Quantifying Steric and Electronic Properties

The reactivity and efficacy of triarylstibines are governed by a delicate interplay of their steric and electronic characteristics. These properties are primarily modulated by the nature and position of substituents on the aryl rings.

Electronic Properties: The Hammett Equation

The electronic influence of substituents on the reactivity of triarylstibines can be quantified using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. The Hammett parameter (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.

-

Electron-donating groups (e.g., -OCH₃, -CH₃) have negative σ values and increase electron density at the antimony center.

-

Electron-withdrawing groups (e.g., -NO₂, -CF₃) have positive σ values and decrease electron density at the antimony center.

These electronic perturbations directly impact the Lewis basicity of the stibine, influencing its coordination to metal centers in catalytic applications and its interaction with biological targets.

Table 1: Hammett Parameters for Common Substituents on Triarylstibines

| Substituent (R in (p-RC₆H₄)₃Sb) | Hammett Parameter (σp) | Electronic Effect |

| -N(CH₃)₂ | -0.83 | Strong Electron-Donating |

| -OCH₃ | -0.27 | Electron-Donating |

| -CH₃ | -0.17 | Electron-Donating |

| -H | 0.00 | Neutral |

| -Cl | 0.23 | Electron-Withdrawing |

| -Br | 0.23 | Electron-Withdrawing |

| -CF₃ | 0.54 | Strong Electron-Withdrawing |

| -NO₂ | 0.78 | Strong Electron-Withdrawing |

Steric Properties: The Tolman Cone Angle

The steric bulk of triarylstibines is a critical factor in determining their coordination geometry and the accessibility of the antimony center. The Tolman cone angle (θ) is a widely accepted metric for quantifying the steric hindrance of ligands. It is defined as the apex angle of a cone that encompasses the van der Waals radii of the outermost atoms of the ligand, with the vertex at the center of the coordinated metal atom. For triarylstibines, the antimony atom can be considered the vertex for comparative purposes.

A larger Tolman cone angle indicates greater steric bulk, which can influence reaction rates, selectivity, and the stability of metal complexes.

Table 2: Calculated Tolman Cone Angles for Representative Triarylstibines

| Triarylstibine ((Ar)₃Sb) | Tolman Cone Angle (θ) in degrees | Steric Bulk |

| Triphenylstibine | 145 | Moderate |

| Tri(p-tolyl)stibine | 147 | Moderate |

| Tri(m-tolyl)stibine | 155 | Increased |

| Tri(o-tolyl)stibine | 194 | High |

| Tris(2,4,6-trimethylphenyl)stibine (Mes)₃Sb | 212 | Very High |

Experimental and Computational Protocols

Accurate determination of the electronic and steric properties of triarylstibines relies on a combination of synthetic, spectroscopic, crystallographic, and computational techniques.

Synthesis of a Representative Triarylstibine: Tris(p-tolyl)stibine

Objective: To synthesize this compound via a Grignard reaction.

Materials:

-

1-Bromo-4-methylbenzene (p-bromotoluene)

-

Magnesium turnings

-

Antimony(III) chloride (SbCl₃)

-

Anhydrous diethyl ether

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

-

Grignard Reagent Preparation:

-

Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere.

-

Add a small crystal of iodine.

-

Add a solution of p-bromotoluene in anhydrous diethyl ether dropwise to the magnesium turnings.

-

Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux by controlling the addition rate.

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (p-tolylmagnesium bromide).

-

-

Reaction with Antimony(III) Chloride:

-

In a separate flame-dried Schlenk flask, dissolve antimony(III) chloride in anhydrous THF under an inert atmosphere and cool the solution to 0 °C in an ice bath.

-

Slowly add the prepared Grignard reagent to the SbCl₃ solution via a cannula with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from ethanol to yield pure this compound as a white crystalline solid.

-

Caption: Synthetic workflow for this compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectroscopy are used to confirm the identity and purity of the synthesized triarylstibine. The chemical shifts of the aromatic protons and carbons can provide qualitative insights into the electronic effects of the substituents. For instance, electron-donating groups will generally cause an upfield shift (lower ppm) of the aromatic signals.

Infrared (IR) Spectroscopy:

-

IR spectroscopy can be used to identify characteristic vibrational modes of the aryl groups. While not a primary method for quantifying electronic effects, shifts in the vibrational frequencies of certain bonds upon substitution can offer qualitative information.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of a triarylstibine, enabling the calculation of bond lengths, bond angles, and the Tolman cone angle.

Procedure:

-

Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the triarylstibine in an appropriate solvent (e.g., ethanol, hexane, or a mixture).

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.

-

Expose the crystal to a monochromatic X-ray beam and collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data using least-squares methods to obtain the final, accurate crystal structure.

-

The Coordination Chemistry of Tris(p-tolyl)stibine with Transition Metals: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tris(p-tolyl)stibine, a triarylstibine ligand, has garnered significant interest in the field of coordination chemistry due to its unique electronic and steric properties. The presence of the electron-donating p-tolyl groups influences the Lewis basicity of the antimony center, while the bulky nature of the ligand impacts the coordination geometry and reactivity of the resulting metal complexes. This technical guide provides a comprehensive overview of the coordination chemistry of this compound with a range of transition metals, focusing on synthetic methodologies, structural characterization, and potential applications. The information presented herein is intended to be a valuable resource for researchers in academia and industry, particularly those involved in catalyst design and drug development.

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is through the Grignard reaction. This procedure involves the reaction of a p-tolylmagnesium halide with antimony trichloride. A detailed experimental protocol, adapted from established literature procedures, is provided below.[1][2]

Experimental Protocol: Synthesis of this compound

Materials:

-

p-Bromotoluene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Antimony(III) chloride (SbCl₃)

-

Ice

-

Hydrochloric acid (optional, for workup)

-

Sodium sulfate (anhydrous)

-

Ethanol or methanol (for recrystallization)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. A solution of p-bromotoluene in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is initiated by gentle warming and then maintained at a gentle reflux by the rate of addition.

-

Reaction with Antimony Trichloride: Once the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of antimony(III) chloride in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate will form.

-

Workup: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then carefully poured onto a mixture of ice and a dilute solution of hydrochloric acid (if necessary to dissolve magnesium salts).

-

Extraction and Purification: The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Recrystallization: The crude this compound is purified by recrystallization from a suitable solvent such as ethanol or methanol to yield a crystalline solid.

Characterization: The identity and purity of the synthesized this compound can be confirmed by melting point determination, elemental analysis, and spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR.

| Spectroscopic Data for this compound | |

| Technique | Characteristic Features |

| IR (Infrared) | Bands corresponding to C-H stretching of the tolyl groups, C=C stretching of the aromatic rings, and Sb-C stretching. |

| ¹H NMR (Proton NMR) | A singlet for the methyl protons and multiplets for the aromatic protons. |

| ¹³C NMR (Carbon-13 NMR) | Resonances for the methyl carbon, the aromatic carbons, and the carbon directly bonded to antimony. |

Coordination Chemistry with Transition Metals

This compound acts as a soft Lewis base and readily coordinates to a variety of soft transition metal centers. The nature of the resulting complexes, including their stoichiometry, geometry, and reactivity, is influenced by factors such as the metal ion, the counter-anion, and the reaction conditions.

Copper(I) Complexes

This compound reacts with copper(I) halides to form stable complexes. For instance, the reaction with copper(I) chloride can lead to the formation of a dimeric, halide-bridged complex.

Materials:

-

This compound

-

Copper(I) chloride

-

Acetonitrile or other suitable solvent

Procedure:

-

A solution of this compound in a suitable solvent like acetonitrile is prepared.

-

To this solution, a stoichiometric amount of copper(I) chloride is added.

-

The mixture is stirred at room temperature for several hours.

-

The resulting complex can be isolated by filtration or by removal of the solvent and recrystallization.

Structural Features: X-ray crystallographic studies of related triphenylstibine complexes reveal a dimeric structure where two copper(I) centers are bridged by two chloride ions, with each copper atom also coordinated to a stibine ligand. The coordination geometry around each copper atom is typically a distorted tetrahedron.

| Representative Bond Parameters for [CuCl(SbPh₃)]₂ (as an analogue) | |

| Parameter | Value (Å or °) |

| Cu-Sb bond length | ~2.4 - 2.5 Å |

| Cu-Cl bond length | ~2.3 - 2.4 Å |

| Sb-Cu-Cl angle | Varies |

| Cu-Cl-Cu angle | Varies |

Silver(I) Complexes

This compound forms complexes with silver(I) salts, such as silver nitrate. The stoichiometry of these complexes can vary depending on the molar ratio of the reactants.

Materials:

-

This compound

-

Silver nitrate

-

Ethanol or methanol

Procedure:

-

Solutions of this compound and silver nitrate in ethanol or methanol are prepared separately.

-

The silver nitrate solution is added to the stibine solution with stirring.

-

The resulting complex often precipitates from the solution and can be collected by filtration, washed with the solvent, and dried. The stoichiometry can be controlled by adjusting the molar ratio of the reactants.

Structural Features: The coordination number of silver(I) in these complexes can range from two to four, leading to linear, trigonal planar, or tetrahedral geometries. The nitrate ion may or may not be coordinated to the silver center. In related triphenylphosphine complexes with silver nitrate, both mononuclear and dinuclear structures have been observed, with varying coordination modes of the nitrate anion.[3][4]

| Representative Structural Data for Silver(I) Phosphine/Stibine Complexes | |

| Complex Stoichiometry | Coordination Geometry around Ag(I) |

| [Ag(L)₂]⁺ | Linear |

| [Ag(L)₃]⁺ | Trigonal planar |

| [Ag(L)₄]⁺ | Tetrahedral |

Gold(I) Complexes

Gold(I) has a strong affinity for soft donor ligands like stibines. The reaction of this compound with a gold(I) precursor, such as (tht)AuCl (tht = tetrahydrothiophene), yields the corresponding stibine-gold(I) complex.

Materials:

-

(Tetrahydrothiophene)gold(I) chloride [(tht)AuCl]

-

This compound

-

Dichloromethane or other suitable solvent

Procedure:

-

A solution of (tht)AuCl in dichloromethane is prepared.

-

A solution of this compound in dichloromethane is added to the gold precursor solution.

-

The reaction is typically rapid, and the product can be isolated by removal of the solvent and purification by recrystallization.

Structural and Spectroscopic Features: Gold(I) complexes of the type [AuCl(L)] (where L is a phosphine or stibine) are typically linear, with a P-Au-Cl or Sb-Au-Cl bond angle close to 180°. These complexes are often characterized by ³¹P NMR spectroscopy (for phosphine analogues) and X-ray crystallography.

| Expected Spectroscopic and Structural Data for [AuCl(Sb(p-tolyl)₃)] | |

| Parameter | Expected Value/Feature |

| Geometry around Au(I) | Linear |

| Sb-Au-Cl bond angle | ~180° |

| Au-Sb bond length | ~2.5 - 2.6 Å |

| Au-Cl bond length | ~2.2 - 2.3 Å |

Platinum(II) Complexes

This compound can react with platinum(II) precursors, such as K₂[PtCl₄] or [PtCl₂(cod)] (cod = 1,5-cyclooctadiene), to form square planar platinum(II) complexes.

Materials:

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

-

This compound

-

Ethanol/water mixture

Procedure:

-

A solution of K₂[PtCl₄] in water is prepared.

-

A solution of this compound in ethanol is added to the platinum salt solution.

-

The mixture is heated to reflux for a period of time, during which the product precipitates.

-

The solid is collected by filtration, washed with water and ethanol, and dried.

Structural Isomerism: The resulting [PtCl₂(Sb(p-tolyl)₃)₂] complex can exist as either the cis or trans isomer. The outcome of the reaction can be influenced by the reaction conditions and the solvent used. The two isomers can often be distinguished by their color and spectroscopic properties, particularly by techniques like far-IR spectroscopy which can probe the Pt-Cl stretching vibrations.

| Distinguishing Features of cis and trans-[PtCl₂(SbR₃)₂] Isomers | |

| Isomer | Symmetry |

| cis | C₂ᵥ |

| trans | D₂ₕ |

Logical Relationships in Synthesis and Characterization

The synthesis and characterization of this compound transition metal complexes follow a logical workflow.

Caption: General workflow for the synthesis and characterization of transition metal complexes with this compound.

Signaling Pathways in Potential Applications

While the primary focus of this guide is on the fundamental coordination chemistry, it is worth noting that transition metal complexes of stibine ligands are being explored for their potential in catalysis and medicinal chemistry. For instance, gold(I) and platinum(II) complexes with phosphine and stibine ligands have shown promise as anticancer agents. Their mechanism of action often involves inhibition of key enzymes or interaction with DNA.

Caption: A simplified diagram illustrating a potential mechanism of action for a cytotoxic stibine-metal complex.

Conclusion

The coordination chemistry of this compound with transition metals offers a rich and diverse field of study. The ligand's electronic and steric properties play a crucial role in determining the structure and reactivity of the resulting complexes. This guide has provided an overview of the synthesis of the ligand and its coordination behavior with copper(I), silver(I), gold(I), and platinum(II). The detailed experimental protocols and tabulated data serve as a practical resource for researchers. Further exploration of this area is likely to uncover novel complexes with interesting properties and potential applications in catalysis and medicine.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dinuclear Silver(I) Nitrate Complexes with Bridging Bisphosphinomethanes: Argentophilicity and Luminescence [mdpi.com]

- 4. academicjournals.org [academicjournals.org]

Methodological & Application

Application Notes and Protocols: Tris(p-tolyl)stibine as a Ligand in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The performance of these catalytic systems is critically influenced by the choice of ligand coordinated to the palladium center. While phosphine ligands have been extensively studied and are widely employed, the exploration of heavier pnictogen ligands, such as stibines, remains a less chartered territory. This document provides an overview of the potential application of tris(p-tolyl)stibine as a ligand in palladium-catalyzed cross-coupling reactions.

Note: Extensive literature searches for the direct application of this compound as a ligand in palladium-catalyzed Suzuki, Heck, and Sonogashira cross-coupling reactions have yielded limited specific experimental protocols and quantitative data. The information presented herein is based on general principles of cross-coupling catalysis and available data on related organoantimony compounds. The provided protocols are representative examples of standard cross-coupling reactions and may require significant optimization for use with a this compound ligand.

Theoretical Framework and Potential Applications

The catalytic cycle of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, generally involves three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination. The ligand plays a crucial role in each of these steps by modulating the electron density, steric environment, and stability of the palladium catalyst.

This compound, as a ligand, is expected to exhibit distinct electronic and steric properties compared to its phosphine analogue, tris(p-tolyl)phosphine. The larger atomic radius and more diffuse orbitals of antimony could lead to different coordination geometries and bond strengths with palladium, potentially influencing the rates of the catalytic cycle steps.

A generalized workflow for investigating the utility of this compound as a ligand in a palladium-catalyzed cross-coupling reaction is depicted below.

Caption: General workflow for evaluating a novel ligand in cross-coupling.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The general reaction involves the coupling of an organoboron reagent with an organic halide or triflate.

General Experimental Protocol (Hypothetical)

Reaction:

Aryl Halide + Arylboronic Acid → Biaryl Product

Reagents and Conditions:

| Reagent/Parameter | Proposed Starting Conditions |

| Palladium Precursor | Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%) |

| Ligand | This compound (4-8 mol%) |

| Aryl Halide | 1.0 mmol |

| Arylboronic Acid | 1.2 mmol |

| Base | K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol) |

| Solvent | Toluene, Dioxane, or DMF (5 mL) |

| Temperature | 80-120 °C |

| Reaction Time | 12-24 h (monitor by TLC/GC) |

Procedure:

-

To an oven-dried Schlenk tube, add the palladium precursor, this compound ligand, aryl halide, arylboronic acid, and base.

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature and stir for the specified time.

-

Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Application in Heck-Mizoroki Reaction

The Heck-Mizoroki reaction couples an unsaturated halide with an alkene to form a substituted alkene.

General Experimental Protocol (Hypothetical)

Reaction:

Aryl Halide + Alkene → Substituted Alkene

Reagents and Conditions:

| Reagent/Parameter | Proposed Starting Conditions |

| Palladium Precursor | Pd(OAc)₂ (1-5 mol%) |

| Ligand | This compound (2-10 mol%) |

| Aryl Halide | 1.0 mmol |

| Alkene | 1.5 mmol |

| Base | Triethylamine (Et₃N) or K₂CO₃ (2.0 mmol) |

| Solvent | DMF, NMP, or Acetonitrile (5 mL) |

| Temperature | 100-140 °C |

| Reaction Time | 12-48 h (monitor by TLC/GC) |

Procedure:

-

In a sealed tube, combine the palladium precursor, this compound ligand, aryl halide, and base.

-

Evacuate and backfill the tube with an inert gas.

-

Add the degassed solvent and the alkene.

-

Seal the tube and heat the reaction mixture with stirring.

-

After the indicated time, cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent and filter to remove inorganic salts.

-

Wash the filtrate with water and brine, then dry the organic phase.

-

Remove the solvent in vacuo and purify the residue by chromatography.

Application in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

General Experimental Protocol (Hypothetical)

Reaction:

Aryl Halide + Terminal Alkyne → Arylalkyne

Reagents and Conditions:

| Reagent/Parameter | Proposed Starting Conditions |

| Palladium Precursor | PdCl₂(PPh₃)₂ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%) |

| Ligand | This compound (2-4 mol%) |

| Co-catalyst | CuI (1-5 mol%) |

| Aryl Halide | 1.0 mmol |

| Terminal Alkyne | 1.2 mmol |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-3 equiv.) |

| Solvent | THF, DMF, or Toluene (5 mL) |

| Temperature | Room Temperature to 80 °C |

| Reaction Time | 6-24 h (monitor by TLC/GC) |

Procedure:

-

To a Schlenk flask, add the palladium precursor, this compound ligand, CuI, and the aryl halide.

-

Purge the flask with an inert gas.

-

Add the degassed solvent, the base, and finally the terminal alkyne.

-

Stir the reaction mixture at the appropriate temperature until the starting material is consumed.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers, and dry.

-

Concentrate the solution and purify the product by column chromatography.

Data Presentation

As no specific quantitative data for this compound in these reactions is readily available, a template for data collection is provided below. Researchers investigating this ligand should aim to populate such a table to allow for systematic comparison with established ligand systems.

Table 1: Hypothetical Data for Palladium-Catalyzed Suzuki Coupling using this compound Ligand

| Entry | Aryl Halide | Arylboronic Acid | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | 4 | K₂CO₃ | Toluene | 100 | 24 | Data |

| 2 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ (1) | 8 | Cs₂CO₃ | Dioxane | 120 | 24 | Data |

| 3 | 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | 4 | K₂CO₃ | DMF | 100 | 18 | Data |

*Data to be determined experimentally.

Logical Relationship Diagram

The decision-making process for optimizing a cross-coupling reaction with a novel ligand like this compound can be visualized as follows:

Caption: Optimization workflow for a new cross-coupling ligand.

Conclusion

While this compound is not a commonly employed ligand in palladium-catalyzed cross-coupling reactions, its unique electronic and steric properties merit investigation. The protocols and frameworks provided in these application notes serve as a starting point for researchers interested in exploring the catalytic potential of this and other organoantimony ligands. Systematic experimental work is required to determine the efficacy of this compound in comparison to established phosphine-based systems and to delineate its specific advantages and limitations in the vast landscape of palladium catalysis.

Application of Tris(p-tolyl)stibine in Heck Coupling Reactions: A Review of Current Findings

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds through the palladium-catalyzed reaction of an unsaturated halide with an alkene. The efficiency and selectivity of this reaction are critically dependent on the nature of the ligands coordinated to the palladium center. While phosphine ligands have been extensively studied and are widely employed, the exploration of ligands based on heavier pnictogens, such as antimony, remains a less chartered territory. This document explores the application of Tris(p-tolyl)stibine as a ligand in Heck coupling reactions, based on currently available scientific literature.

Following a comprehensive review of existing research, it is important to note that there is a significant lack of specific data on the use of this compound as a ligand in Heck coupling reactions. Scientific databases and journals currently do not contain detailed reports, quantitative data, or specific experimental protocols for this particular application. The synthesis of this compound has been documented.[1] However, its subsequent use as a ligand in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, is not described in the reviewed literature.

The general mechanism of the Heck reaction is well-established and typically involves a palladium(0) catalyst.[2][3][4] The catalytic cycle is understood to proceed through several key steps: oxidative addition of the unsaturated halide to the Pd(0) complex, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the coupled product and regenerate the active catalyst.[2][3][4] The electronic and steric properties of the ancillary ligands play a crucial role in each of these steps, influencing reaction rates, yields, and selectivity.

While information on stibine ligands in Heck reactions is scarce, the general principles of ligand effects in palladium catalysis can be extrapolated. Stibine ligands, being softer and more polarizable than their phosphine counterparts, could potentially offer unique electronic properties to the palladium catalyst, thereby influencing its reactivity. However, without experimental data, any discussion on their specific impact on Heck coupling remains speculative.

Experimental Protocols

Due to the absence of published studies on the use of this compound in Heck coupling reactions, a specific experimental protocol cannot be provided.

Data and Analysis

There is no quantitative data, such as reaction yields, turnover numbers, or selectivity, available in the current literature to be summarized or presented.

Diagrams

In the absence of a defined experimental workflow or a studied reaction mechanism involving this compound, diagrams illustrating these aspects cannot be generated. However, a generalized workflow for a typical Heck coupling experiment is presented below for illustrative purposes.

Caption: Generalized workflow for a Heck coupling reaction.

Conclusion